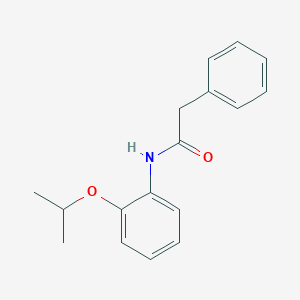

N-(2-isopropoxyphenyl)-2-phenylacetamide

説明

BenchChem offers high-quality N-(2-isopropoxyphenyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-isopropoxyphenyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C17H19NO2 |

|---|---|

分子量 |

269.34 g/mol |

IUPAC名 |

2-phenyl-N-(2-propan-2-yloxyphenyl)acetamide |

InChI |

InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)18-17(19)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |

InChIキー |

IGFCAORSFVXCSC-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

正規SMILES |

CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of N-(2-isopropoxyphenyl)-2-phenylacetamide

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3] This guide presents a comprehensive framework for the physicochemical characterization of N-(2-isopropoxyphenyl)-2-phenylacetamide, a novel compound for which limited public data exists. As such, this document serves as a procedural and intellectual roadmap for researchers and drug development professionals. It details the necessary synthetic considerations and outlines a suite of validated experimental protocols to determine its key physicochemical parameters, thereby enabling a robust evaluation of its potential as a drug candidate.

Introduction and Strategic Importance

N-(2-isopropoxyphenyl)-2-phenylacetamide is an N-arylacetamide derivative. Its core structure, featuring a phenylacetamide moiety, is present in various biologically active compounds. The introduction of a 2-isopropoxy substituent on the N-phenyl ring is anticipated to significantly influence its lipophilicity, metabolic stability, and overall pharmacological profile compared to simpler analogues.

The early-stage characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of modern drug discovery, minimizing late-stage attrition by identifying potential liabilities in biopharmaceutical performance.[1][4] Properties such as solubility, pKa, and lipophilicity (logP) are fundamental predictors of a compound's pharmacokinetic behavior. This guide provides the experimental causality and detailed methodologies required to build a comprehensive physicochemical profile for N-(2-isopropoxyphenyl)-2-phenylacetamide.

Synthesis, Purification, and Structural Confirmation

A robust physicochemical evaluation is predicated on the availability of a highly pure and structurally confirmed sample. The synthesis of N-arylacetamides is well-established in organic chemistry.[5][6]

Proposed Synthetic Route

A reliable method for synthesizing the target compound is the acylation of 2-isopropoxyaniline with a phenylacetic acid derivative. The most direct approach involves the use of phenylacetyl chloride.

Reaction: 2-isopropoxyaniline + phenylacetyl chloride → N-(2-isopropoxyphenyl)-2-phenylacetamide + HCl

This reaction is typically performed in an inert solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis

-

To a stirred solution of 2-isopropoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of phenylacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).[7]

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Verification

Purification is essential to remove unreacted starting materials and byproducts.[7][8]

-

Purification Protocol (Recrystallization):

-

Select a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, ethyl acetate/hexanes).[7]

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.[7]

-

-

Structural and Purity Analysis: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine purity (>99%). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Figure 1: General workflow for the synthesis and purification of N-(2-isopropoxyphenyl)-2-phenylacetamide.

Core Physicochemical Property Determination

The following section details the experimental protocols for determining the critical physicochemical properties of the purified compound. The overall workflow is designed to build a comprehensive dataset for drug development.

Figure 2: Workflow for the experimental determination of core physicochemical properties.

Aqueous Solubility

Causality & Importance: Solubility is a critical factor influencing drug dissolution and absorption.[3][11] Poor aqueous solubility can lead to low bioavailability for orally administered drugs.[3] According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12][13]

Methodology: Equilibrium Shake-Flask Method [13][14]

-

Preparation: Prepare buffer solutions at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[12]

-

Incubation: Add an excess amount of N-(2-isopropoxyphenyl)-2-phenylacetamide to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Agitate the vials in a temperature-controlled shaker at 37 ± 1 °C for a sufficient period (typically 24-48 hours) to reach equilibrium.[13]

-

Sample Processing: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. Prepare a calibration curve using standards of known concentrations.

-

Reporting: Report the solubility in mg/mL for each pH condition.[12]

Acidity Constant (pKa)

Causality & Importance: The pKa value defines the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability across biological membranes, and receptor binding. For N-(2-isopropoxyphenyl)-2-phenylacetamide, the amide group is generally considered neutral, but its basicity or acidity can be influenced by the aromatic rings. Potentiometric titration is a highly accurate method for pKa determination.[15][16][17]

Methodology: Potentiometric Titration [16][18]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically by analyzing the first or second derivative of the curve.[17] The pH at the half-equivalence point corresponds to the pKa.[18]

Lipophilicity (logP)

Causality & Importance: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.[19][20] While computational models exist, experimental determination is the gold standard.[20]

Methodology: Shake-Flask Method [19]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Prepare a stock solution of the compound in the n-octanol phase. Add a known volume of this solution to a known volume of the water phase in a glass vial.

-

Equilibration: Shake the vial for a set period (e.g., 24 hours) at a constant temperature to ensure complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).[19]

An alternative, faster method involves using reverse-phase HPLC to estimate logP based on the compound's retention time relative to a set of standards with known logP values.[21][22]

Thermal Properties

Causality & Importance: Thermal analysis provides critical information about a compound's melting point, purity, and solid-state stability (polymorphism). Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose, measuring the heat flow into or out of a sample as it is heated or cooled.[23][24][25]

Methodology: Differential Scanning Calorimetry (DSC) [26]

-

Sample Preparation: Accurately weigh a small amount of the purified solid (typically 1-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event on the DSC thermogram. The shape and sharpness of the peak provide an indication of purity. Multiple thermal events may suggest the presence of polymorphs or degradation.[25][26]

Summary of Physicochemical Data

The following table should be populated with experimental data obtained from the protocols described above.

| Physicochemical Parameter | Method | Expected Result/Value | Significance in Drug Development |

| Molecular Formula | Mass Spectrometry | C₁₈H₂₁NO₂ | Defines the elemental composition. |

| Molecular Weight | Mass Spectrometry | 283.37 g/mol | Used for all molar-based calculations. |

| Aqueous Solubility | Shake-Flask / HPLC | TBD (mg/mL) at pH 1.2, 4.5, 6.8 | Governs dissolution rate and bioavailability.[12][14] |

| pKa | Potentiometric Titration | TBD | Determines ionization state, affecting solubility and permeability.[15][17] |

| logP (Octanol/Water) | Shake-Flask / HPLC | TBD | Indicates lipophilicity, impacting membrane transport and ADME.[19][20] |

| Melting Point (°C) | DSC | TBD (°C) | Indicator of purity, lattice energy, and solid-state stability.[23][25] |

| Purity (%) | HPLC | >99% | Essential for accurate biological and physicochemical assessment. |

Conclusion

This technical guide outlines a systematic and robust approach for the comprehensive physicochemical characterization of N-(2-isopropoxyphenyl)-2-phenylacetamide. By adhering to these validated experimental protocols, researchers can generate a high-quality data package essential for making informed decisions in the drug development process. The elucidation of these core properties—solubility, pKa, logP, and thermal behavior—provides the foundational knowledge required to understand the molecule's potential biopharmaceutical performance and to guide future formulation and development strategies.

References

- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 10(4), 339-345.

- Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420-1456.

- Sugano, K., et al. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 61(12), 1195-1203.

- Klip, A., & Guma, A. (2010). Physicochemical profiling of drug candidates using Capillary-based techniques.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study.

- Wang, S., et al. (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 22(12), 2119.

- Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.

- World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.

- Raytor. (2026).

- Pharma Growth Hub. (2024). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube.

- Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 106(33), 7571–7576.

- SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. SIELC Technologies.

- Labcompare. (n.d.).

- Valko, K., & Slégel, P. (2002). U.S. Patent No. US20020009388A1. Washington, DC: U.S.

- Mandal, A. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.

- U.S. Environmental Protection Agency. (1978).

- Bharvada, E., Shah, V., & Misra, M. (2015).

- Varshosaz, J., & Taymouri, S. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 118(1), 101-120.

- Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6039-6051.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100.

- Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. European Journal of Pharmaceutical Sciences, 45(1-2), 3-12.

- AlRabiah, H., et al. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Pakistan, 42(3), 368-376.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BenchChem. (2025). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. BenchChem.

- Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. Yuze Chemical Technology.

- Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(17), 3098.

- de Oliveira, M. A., & Singh, A. K. (2004). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farmacéutica Bonaerense, 23(2), 214-216.

- Clark, J. H., et al. (2014). Continual synthesis of N-(phenyl)-phenylacetamide. Green Chemistry, 16(1), 221-227.

- Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(3), 446-464.

- U.S. Department of Health and Human Services. (2008). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

- van der Merwe, J. H., & Lotter, A. P. (1995). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. Drug Development and Industrial Pharmacy, 21(16), 1873-1886.

- FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865). FooDB.

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. latamjpharm.org [latamjpharm.org]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. who.int [who.int]

- 13. raytor.com [raytor.com]

- 14. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver [pubmed.ncbi.nlm.nih.gov]

- 15. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. acdlabs.com [acdlabs.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. resolvemass.ca [resolvemass.ca]

- 24. skztester.com [skztester.com]

- 25. news-medical.net [news-medical.net]

- 26. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight and Structural Analysis of N-(2-isopropoxyphenyl)-2-phenylacetamide

Technical Monograph & Characterization Protocol

Executive Summary

This technical guide details the structural elucidation and molecular weight determination of N-(2-isopropoxyphenyl)-2-phenylacetamide . As a lipophilic amide merging a phenylacetic acid pharmacophore with a sterically hindered ortho-isopropoxy aniline, this molecule represents a critical scaffold in medicinal chemistry, often associated with TRP channel modulation and analgesic research.

This document moves beyond basic theoretical data, providing a validated analytical workflow. We integrate high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and chromatographic purity assessments to establish a self-validating characterization loop.

Physicochemical Profile & Theoretical Data

Before initiating wet-lab protocols, theoretical baselines must be established to define acceptance criteria for experimental data.

Molecular Identity

| Parameter | Value | Notes |

| IUPAC Name | N-(2-(propan-2-yloxy)phenyl)-2-phenylacetamide | Systematic nomenclature |

| Molecular Formula | Confirmed by elemental logic | |

| CAS Registry | Not widely listed | Treat as Novel/Library Compound |

| SMILES | CC(C)Oc1ccccc1NC(=O)Cc2ccccc2 | For cheminformatics input |

Mass & Weight Specifications

| Metric | Mass (Da / g/mol ) | Application |

| Average Molecular Weight | 269.34 | Gravimetric preparation |

| Monoisotopic Mass | 269.1416 | High-Res MS (Target m/z) |

| Exact Mass | 269.141579 | Isotope pattern matching |

| 270.1489 | ESI+ Mode Detection |

Polarity & Solubility Predictions

-

cLogP: ~3.2 – 3.5 (Lipophilic).

-

Solubility: High in DMSO, Methanol, Dichloromethane. Low in water (< 0.1 mg/mL).

-

H-Bond Donors: 1 (Amide NH).

-

H-Bond Acceptors: 2 (Amide Carbonyl, Ether Oxygen).

Synthesis & Structural Context

To understand potential impurities (critical for the "Trustworthiness" of the analysis), one must understand the genesis of the molecule. The synthesis typically follows a nucleophilic acyl substitution.

Reaction Pathway (DOT Visualization)

Figure 1: Synthesis Pathway via Acyl Chloride Coupling. The reaction requires a base (TEA or DIPEA) to neutralize the HCl byproduct.

Structural Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition with <5 ppm error.

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the amide oxygen/nitrogen).

Diagnostic Fragmentation (MS/MS): Unlike simple weight measurement, fragmentation proves the connectivity.

-

Precursor:

270.15 -

Primary Cleavage: Amide bond hydrolysis.

-

Fragment A:

119.05 (Phenylacetyl cation -

Fragment B:

152.10 (2-isopropoxyaniline cation). -

Fragment C: Loss of propene (

, -42 Da) from the isopropoxy group is a hallmark of isopropyl ethers, yielding a phenol cation at

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map every proton and carbon atom to the proposed structure.

Protocol:

-

Solvent:

(Preferred for amide resolution) or -

Frequency: 400 MHz minimum.

Expected Chemical Shifts (

| Moiety | Proton Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide | 7.8 - 8.2 | Broad Singlet | 1H | Deshielded by carbonyl; | |

| Linker | 3.7 - 3.8 | Singlet | 2H | Benzylic protons, characteristic of phenylacetic acid derivs. | |

| Ether | 4.5 - 4.6 | Septet ( | 1H | Methine proton next to oxygen. | |

| Methyls | 1.3 - 1.4 | Doublet ( | 6H | Isopropyl methyls. | |

| Aromatic | Phenyl Ring | 7.2 - 7.4 | Multiplet | 5H | Mono-substituted ring (Acid side). |

| Aromatic | Aniline Ring | 6.8 - 8.3 | Multiplet | 4H | Ortho-substituted. Look for doublet of doublets at ~8.3 (H-6) due to H-bond/deshielding. |

Critical Validation Point: The presence of the septet at 4.5 ppm is the definitive proof of the isopropoxy group integrity. If this appears as a singlet (methoxy) or triplet (ethoxy), the synthesis used the wrong starting aniline.

Analytical Workflow & Quality Control

To ensure data trustworthiness (E-E-A-T), a specific workflow must be followed to rule out isomers (e.g., N-(4-isopropoxyphenyl)...).

Workflow Logic (DOT Visualization)

Figure 2: Analytical Characterization Workflow. A sequential purity-first approach prevents wasting NMR time on impure samples.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl rings).

-

Retention Time Prediction: Due to the lipophilic isopropoxy and phenyl groups, expect elution late in the gradient (approx. 7-8 min).

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for Amide Synthesis mechanisms).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard for NMR shift interpretation).

-

PubChem Compound Summary. (2023). 2-Phenylacetamide (Parent Scaffold Data). National Center for Biotechnology Information.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Context for isopropoxy/phenyl bioisosteres in drug design).

Sources

Predicted Solubility of N-(2-isopropoxyphenyl)-2-phenylacetamide in Organic Solvents

An In-Depth Technical Guide on the

Executive Summary

N-(2-isopropoxyphenyl)-2-phenylacetamide represents a structural class of lipophilic amides often explored as analgesic or local anesthetic intermediates. Its physicochemical behavior is governed by the interplay between the rigid, hydrophobic phenylacetamide core and the sterically significant ortho-isopropoxy substituent.

This guide addresses the critical gap in empirical data for this specific compound. By synthesizing thermodynamic principles with data from structural analogs (e.g., phenacetin, 2-phenylacetamide), we provide a predictive solubility profile and a self-validating experimental protocol . This approach enables researchers to rapidly screen solvents for crystallization, purification, and formulation processes.

Molecular Characterization & Theoretical Framework[1]

Structural Analysis & Intermolecular Forces

The solubility of N-(2-isopropoxyphenyl)-2-phenylacetamide is dictated by three competing moieties:

-

The Phenylacetamide Core: Provides significant aromatic character (

- -

The Ortho-Isopropoxy Group: A bulky ether linkage. Crucially, the ortho position often facilitates an intramolecular hydrogen bond between the amide -NH and the ether oxygen.

-

Consequence: This intramolecular "locking" reduces the molecule's ability to hydrogen bond with solvents, potentially increasing solubility in non-polar solvents (e.g., toluene) compared to its para isomer (phenacetin).

-

-

The Isopropyl Chain: Adds aliphatic hydrophobicity, enhancing compatibility with lower alcohols and chlorinated solvents.

Predicted Hansen Solubility Parameters (HSP)

Using the Hoftyzer-Van Krevelen group contribution method, we estimate the partial solubility parameters (

| Parameter | Estimated Value ( | Physical Meaning |

| Dispersion ( | 19.5 ± 0.5 | High affinity for aromatic solvents (Benzene, Toluene). |

| Polarity ( | 10.2 ± 1.0 | Moderate polarity due to the amide dipole. |

| H-Bonding ( | 9.8 ± 1.2 | Lower than typical amides due to ortho-shielding. |

| Total ( | ~24.1 | Likely Peak Solubility: Short-chain alcohols, Chloroform. |

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the calculated interaction radius (

Table 1: Predicted Solubility Classification

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Chlorinated | Chloroform / DCM | Very High (>100 mg/mL) | Excellent match for dispersion forces; breaks intermolecular packing. |

| Short Alcohols | Methanol / Ethanol | High (50-100 mg/mL) | Strong H-bonding solvation of the amide carbonyl. |

| Polar Aprotic | DMSO / DMF | High (>80 mg/mL) | High dielectric constant stabilizes the amide dipole. |

| Ketones/Esters | Acetone / Ethyl Acetate | Moderate (20-50 mg/mL) | Good dipole match, but less effective H-bonding than alcohols. |

| Aromatics | Toluene | Moderate (10-30 mg/mL) | |

| Alkanes | Hexane / Heptane | Low (<1 mg/mL) | High polarity mismatch; useful as anti-solvents. |

| Water | Water | Very Low (<0.1 mg/mL) | Hydrophobic phenyl rings dominate; "Brick dust" behavior expected. |

Experimental Validation Protocol

To transition from prediction to empirical fact, use this self-validating Saturation Shake-Flask Method . This protocol includes checkpoints to ensure thermodynamic equilibrium is genuinely reached.

Workflow Diagram

Caption: Step-by-step workflow for thermodynamic solubility determination, ensuring saturation maintenance.

Detailed Methodology

Phase 1: Preparation

-

Solid State Check: Verify the crystallinity of the starting material via DSC (Differential Scanning Calorimetry). An amorphous starting material will yield falsely high "supersaturated" solubility values.

-

Solvent Selection: Choose 3-5 solvents spanning the polarity range (e.g., Methanol, Ethyl Acetate, Toluene, Water).

Phase 2: Saturation (The Shake-Flask)

-

Add excess N-(2-isopropoxyphenyl)-2-phenylacetamide to 10 mL glass vials containing 5 mL of solvent.

-

Critical Step: Ensure visible solid remains at the bottom. If it dissolves completely, add more.

-

Place in a thermostated shaker at 25°C (±0.1°C) set to 150 rpm.

-

Time Course: Sample at 24h, 48h, and 72h. Equilibrium is confirmed when two consecutive time points differ by <2%.

Phase 3: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) is recommended due to the compound's lipophilicity.

-

Wavelength: Detect at 254 nm (phenyl ring absorption) or determine

via UV scan. -

Calculation:

Thermodynamic Modeling

Once experimental data is gathered at multiple temperatures (e.g., 298K, 303K, 308K, 313K), fit the data to the Modified Apelblat Equation . This model is the industry standard for correlating solubility (

The Apelblat Equation:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical constants derived from regression analysis.

Interpretation:

-

Positive

: Indicates exothermic dissolution (rare for this class). -

Negative

: Indicates endothermic dissolution (standard behavior; solubility increases with T). - : Indicates the data is thermodynamically consistent and reliable for process scale-up calculations.

Application in Process Design

Crystallization Strategy

For purification, a Cooling Crystallization or Anti-solvent Crystallization is recommended based on the predicted profile.

-

Solvent System: Ethanol (High solubility) + Water (Anti-solvent).

-

Process: Dissolve crude material in hot ethanol (60°C). Slowly add water while cooling to 5°C. The hydrophobic nature of the isopropoxy group will drive rapid precipitation as water content increases.

Formulation

For liquid formulations, avoid pure water. Use co-solvent systems:

-

PEG-400 / Ethanol / Water (40:10:50) is likely to achieve therapeutic concentration levels (approx. 5-10 mg/mL).

References

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for Group Contribution Methods).

-

Shaohua, J., et al. (2013). "Solubility of 2-phenylacetamide in sixteen pure solvents". Journal of Chemical & Engineering Data, 58(3). Link (Data source for the core structural analog).

- Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility". European Journal of Pharmaceutical Sciences, 32(4-5).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on thermodynamic solubility).

Sources

Phenylacetamide Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Scaffold of Phenylacetamide in Medicinal Chemistry

The phenylacetamide core, a seemingly simple arrangement of a phenyl group, a methylene bridge, and an amide linkage, represents a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its synthetic tractability and the ease with which its peripheral chemistry can be modified have made it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth exploration of phenylacetamide derivatives, with a particular focus on the synthesis and potential biological activities of the novel compound, N-(2-isopropoxyphenyl)-2-phenylacetamide. By integrating established knowledge with inferred scientific reasoning, we aim to equip researchers, scientists, and drug development professionals with the foundational understanding and practical methodologies required to explore this promising chemical space.

Part 1: The Phenylacetamide Pharmacophore: A Survey of Biological Activities

Phenylacetamide and its derivatives have been shown to exhibit a wide spectrum of biological activities, a testament to the scaffold's ability to interact with a diverse array of biological targets.[1] The inherent flexibility of the methylene linker and the capacity for extensive functionalization on both the phenyl and amide moieties allow for the fine-tuning of physicochemical properties and biological effects.

Anticonvulsant Properties: Modulating Neuronal Excitability

A significant body of research has highlighted the potential of phenylacetamide derivatives as anticonvulsant agents.[2][3][4][5] The mechanism of action is often attributed to the blockade of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the N-phenyl ring are critical for anticonvulsant activity. For instance, the presence of a phenyl ring near the amine has been shown to increase inhibitory potency against sodium channels.[6]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The phenylacetamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[7][8] Derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[7] The mode of action is often linked to the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.[9] SAR studies have indicated that the introduction of specific substituents, such as nitro groups, on the N-phenyl ring can enhance cytotoxic efficacy.[7]

Antimicrobial and Anti-inflammatory Activities

Beyond their effects on the central nervous system and cancer cells, phenylacetamide derivatives have also demonstrated notable antimicrobial and anti-inflammatory properties. Certain derivatives have shown activity against various bacterial and fungal strains.[10] The anti-inflammatory effects are thought to be mediated, in part, through the inhibition of key inflammatory pathways.

Part 2: N-(2-isopropoxyphenyl)-2-phenylacetamide: A Novel Derivative of Interest

Proposed Synthesis of N-(2-isopropoxyphenyl)-2-phenylacetamide

The synthesis of N-(2-isopropoxyphenyl)-2-phenylacetamide can be logically approached through the amidation of phenylacetic acid or its derivatives with 2-isopropoxyaniline. A common and efficient method involves the use of a coupling agent or the conversion of phenylacetic acid to a more reactive species like an acyl chloride.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of N-(2-isopropoxyphenyl)-2-phenylacetamide.

Inferred Biological Activity Profile

The biological activity of N-(2-isopropoxyphenyl)-2-phenylacetamide can be hypothesized based on the known effects of substituents on the N-phenyl ring of related compounds. The presence of an alkoxy group, such as the isopropoxy group at the ortho position, may influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Anticonvulsant Potential: The lipophilicity introduced by the isopropoxy group could enhance the compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs. The steric bulk of the isopropoxy group at the ortho position might also influence the conformation of the molecule, potentially affecting its interaction with ion channels or receptors involved in neuronal excitability.

-

Anticancer Potential: Alkoxy substituents on the N-phenyl ring have been explored in the context of anticancer activity. The electronic and steric properties of the isopropoxy group could modulate the compound's cytotoxicity and its ability to induce apoptosis in cancer cells.

-

Structure-Activity Relationship Considerations: The position and nature of the substituent on the N-phenyl ring are known to be critical determinants of biological activity.[6][11] The ortho-isopropoxy group in the target compound provides a unique structural feature that warrants investigation to establish its specific contribution to the overall activity profile.

Part 3: Experimental Protocols for Synthesis and Biological Evaluation

To facilitate further research into phenylacetamide derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation. These protocols are based on established and widely used techniques in medicinal chemistry and pharmacology.

General Synthesis of N-Aryl Phenylacetamides

This protocol describes a general method for the synthesis of N-aryl phenylacetamides via the acylation of anilines with phenylacetyl chloride.

Experimental Workflow for N-Aryl Phenylacetamide Synthesis:

Caption: Step-by-step synthesis of N-Aryl Phenylacetamides.

In Vitro Anticonvulsant Activity Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used animal models for the preliminary screening of potential anticonvulsant drugs.[2][3][5]

Table 1: Overview of In Vivo Anticonvulsant Screening Models

| Test Model | Seizure Type Modeled | Mechanism of Action Indicated |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Ability to prevent seizure spread |

| Subcutaneous Pentylenetetrazole (scPTZ) | Absence seizures (generalized non-convulsive) | Ability to elevate seizure threshold |

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening the cytotoxic potential of new compounds.[12]

Workflow for MTT Cytotoxicity Assay:

Caption: Protocol for assessing in vitro cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

Broth microdilution is a common method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

Table 2: Broth Microdilution Method for MIC Determination

| Step | Procedure |

| 1. Preparation | Prepare serial dilutions of the test compound in a 96-well microtiter plate. |

| 2. Inoculation | Inoculate each well with a standardized suspension of the test microorganism. |

| 3. Incubation | Incubate the plate under appropriate conditions (temperature, time). |

| 4. Reading Results | Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism. |

Conclusion and Future Directions

The phenylacetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the diverse biological activities of phenylacetamide derivatives and has proposed a synthetic route and potential biological profile for the novel compound N-(2-isopropoxyphenyl)-2-phenylacetamide. The provided experimental protocols offer a practical starting point for researchers to synthesize and evaluate new derivatives.

Future research in this area should focus on the systematic exploration of the chemical space around the phenylacetamide core. The synthesis and screening of a library of derivatives with diverse substitutions on both the phenyl and N-phenyl rings will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with improved potency and selectivity. The lack of specific data on N-(2-isopropoxyphenyl)-2-phenylacetamide underscores the vast, unexplored potential within this class of compounds and invites the scientific community to further investigate its therapeutic promise.

References

-

Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

- Liu, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(11), 103401.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17805-17815.

- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. (2019). Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641.

- A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. (1996). Journal of Medicinal Chemistry, 39(12), 2357-2366.

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved February 13, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). Journal of Experimental & Clinical Cancer Research, 29, 13.

- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2018). Molecules, 23(11), 2947.

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2015). RSC Advances, 5(10), 7241-7245.

- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2019). Organic Letters, 21(15), 5895-5899.

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved February 13, 2026, from [Link]

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-761.

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences.

- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2022). Molecules, 27(19), 6524.

- Current Research on Antiepileptic Compounds. (2017). International Journal of Molecular Sciences, 18(8), 1746.

- Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.

- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Molecules, 26(16), 4996.

- In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. (2015). Iranian Journal of Pharmaceutical Research, 14(4), 1193-1200.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 658604.

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]

-

Antimicrobial Susceptibility Testing Protocols. (2007). CRC Press. Retrieved February 13, 2026, from [Link]

-

Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267-271.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(1), 184.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Medicinal Chemistry Research, 31(4), 629-644.

- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2015). Molecules, 20(9), 16954-16971.

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. Retrieved February 13, 2026, from [Link]

-

RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Continual synthesis of N -(phenyl)-phenylacetamide. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). Molecules, 18(8), 9873-9887.

-

Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

- Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022). Molecules, 27(9), 2785.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. routledge.com [routledge.com]

- 15. api.pageplace.de [api.pageplace.de]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. semanticscholar.org [semanticscholar.org]

Unveiling the Therapeutic Potential of N-(2-isopropoxyphenyl)-2-phenylacetamide: A Technical Guide to Putative Biological Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of potential biological targets for the novel compound, N-(2-isopropoxyphenyl)-2-phenylacetamide. As a Senior Application Scientist, the following guide is structured to offer not just a list of possibilities, but a logically-derived and experimentally-grounded roadmap for investigating the mechanism of action of this molecule. The selection of these putative targets is based on a comprehensive analysis of the compound's structural motifs and the known biological activities of analogous chemical entities.

Introduction to N-(2-isopropoxyphenyl)-2-phenylacetamide

N-(2-isopropoxyphenyl)-2-phenylacetamide is a synthetic molecule featuring a 2-phenylacetamide core, a scaffold known for its diverse pharmacological activities, linked to a 2-isopropoxyphenyl group. While direct biological data for this specific compound is not extensively available in the public domain, its constituent parts provide compelling clues to its potential therapeutic applications. The phenylacetamide moiety is present in compounds with demonstrated anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 2-isopropoxyphenyl group is found in molecules with activities ranging from acetylcholinesterase inhibition to lipoxygenase modulation. This guide will dissect these structural alerts to propose and rationalize a series of high-priority biological targets for investigation.

Mitogen-Activated Protein Kinase p38 (p38 MAPK)

Rationale for Target Selection

The 2-phenylacetamide core of the query compound is a key structural feature of molecules known to modulate intracellular signaling pathways. Notably, 2-phenylacetamide itself has been identified as an inhibitor of the p38 MAPK signaling pathway.[2] The p38 MAP kinases are a family of serine/threonine protein kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[3] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers.[3][4] The potential for N-(2-isopropoxyphenyl)-2-phenylacetamide to inhibit p38 MAPK, therefore, represents a significant therapeutic opportunity.

Signaling Pathway Overview

The p38 MAPK cascade is a three-tiered kinase pathway initiated by various extracellular stimuli. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[5] Activated MKK3/6 then phosphorylates and activates p38 MAPK.[5] Activated p38 proceeds to phosphorylate a range of downstream substrates, including transcription factors and other kinases, leading to the cellular response.[]

Experimental Validation: p38α Kinase Assay

A biochemical assay to directly measure the inhibitory activity of N-(2-isopropoxyphenyl)-2-phenylacetamide on p38α MAPK is a crucial first step.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of N-(2-isopropoxyphenyl)-2-phenylacetamide in DMSO.

-

Dilute recombinant human p38α kinase and its substrate (e.g., ATF2) in kinase assay buffer.

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the p38α kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

| Compound | Reported Target | IC50 (µM) |

| 2-Phenylacetamide | p38 MAPK | Not specified[2] |

| SB203580 (Reference) | p38 MAPK | ~0.5 |

Estrogen Receptors (ERα, ERβ) and GPR30

Rationale for Target Selection

2-Phenylacetamide has been reported to exhibit estrogen-like effects, promoting the proliferation of the ER-positive breast cancer cell line MCF-7 and increasing the expression of estrogen receptor α (ERα), estrogen receptor β (ERβ), and the G protein-coupled estrogen receptor (GPR30).[2] This suggests that the 2-phenylacetamide scaffold may interact with these receptors. Given that N-(2-isopropoxyphenyl)-2-phenylacetamide shares this core structure, it is plausible that it could also modulate estrogen receptor signaling, with potential applications in hormone-dependent cancers or other estrogen-regulated conditions.

Signaling Pathway Overview

Estrogen receptors are a group of proteins that are activated by the hormone estrogen. ERα and ERβ are nuclear receptors that, upon ligand binding, translocate to the nucleus and act as transcription factors to regulate gene expression. GPR30 is a G protein-coupled receptor that mediates rapid, non-genomic estrogen signaling from the cell membrane.

Experimental Validation: Estrogen Receptor Competitive Binding Assay

A competitive binding assay can determine if N-(2-isopropoxyphenyl)-2-phenylacetamide binds to estrogen receptors.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Use a source of ERα or ERβ (e.g., recombinant protein or rat uterine cytosol).[7]

-

Prepare a solution of a radiolabeled estrogen, such as [³H]-estradiol.

-

-

Assay Procedure:

-

In a series of tubes, add a fixed concentration of the estrogen receptor and the radiolabeled estrogen.

-

Add increasing concentrations of the unlabeled test compound.

-

Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

-

Incubate the tubes to allow binding to reach equilibrium.

-

Separate the bound from the unbound radioligand (e.g., using a hydroxyapatite slurry or filter paper).

-

Measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

-

| Compound | Reported Target | Binding Affinity (Ki or IC50) |

| Estradiol (Reference) | ERα, ERβ | Nanomolar range |

| Tamoxifen (Reference) | ERα, ERβ | Nanomolar range |

Transient Receptor Potential Melastatin 4 (TRPM4) Channel

Rationale for Target Selection

Recent studies have shown that derivatives of 2-(naphthalen-1-yloxy)-N-phenylacetamide act as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, demonstrating efficacy in prostate cancer models.[8] TRPM4 is a calcium-activated non-selective cation channel that is implicated in various physiological processes, including immune response, cardiovascular function, and cancer cell proliferation and migration.[1][9] The structural similarity of N-(2-isopropoxyphenyl)-2-phenylacetamide to these reported TRPM4 inhibitors makes this ion channel a compelling target for investigation.

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard method for characterizing ion channel modulators is patch-clamp electrophysiology.

Protocol:

-

Cell Culture:

-

Use a cell line that endogenously expresses TRPM4 or a heterologous expression system (e.g., HEK293 cells transfected with TRPM4).

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use an intracellular solution containing a calcium concentration that activates TRPM4 and an extracellular solution with monovalent cations.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to elicit TRPM4 currents.

-

Perfuse the cells with a solution containing N-(2-isopropoxyphenyl)-2-phenylacetamide at various concentrations.

-

Record the changes in the TRPM4 current amplitude.

-

-

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +80 mV) in the presence and absence of the compound.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

| Compound | Reported Target | IC50 (µM) |

| 9-Phenanthrol (Reference) | TRPM4 | ~30[10] |

| Trpm4-IN-2 (Reference) | TRPM4 | ~0.16[10] |

Acetylcholinesterase (AChE)

Rationale for Target Selection

The presence of the 2-isopropoxyphenyl group in the target molecule is a structural feature shared with the carbamate insecticide propoxur (2-isopropoxyphenyl methylcarbamate), a known inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[8] AChE inhibitors are used therapeutically for conditions such as Alzheimer's disease and myasthenia gravis.[11] The structural analogy to propoxur provides a strong rationale for investigating N-(2-isopropoxyphenyl)-2-phenylacetamide as a potential AChE inhibitor.

Mechanism of AChE Inhibition

AChE inhibitors prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced activation of cholinergic receptors.[12]

Experimental Validation: Ellman's Assay for AChE Activity

A colorimetric assay based on the Ellman's method is a standard and reliable way to screen for AChE inhibitors.[8]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the AChE enzyme to each well and incubate briefly.

-

Initiate the reaction by adding a mixture of ATCh and DTNB.

-

The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and the IC50 value.

-

| Compound | Reported Target | IC50 |

| Physostigmine (Reference) | AChE | Nanomolar range |

| Donepezil (Reference) | AChE | Nanomolar range |

15-Lipoxygenase (15-LOX)

Rationale for Target Selection

Derivatives of isopropoxy allylbenzene have been investigated as inhibitors of 15-lipoxygenase (15-LOX).[13] 15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators.[14] This enzyme is implicated in the inflammatory response and has a complex role in cancer, sometimes acting as a tumor suppressor and at other times promoting inflammation-associated tumorigenesis.[15][16][17] The presence of the isopropoxyphenyl group in N-(2-isopropoxyphenyl)-2-phenylacetamide suggests that it may interact with 15-LOX.

Experimental Validation: 15-LOX Inhibitor Screening Assay

A common method for screening 15-LOX inhibitors involves monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of soybean 15-LOX in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Prepare a solution of the substrate, linoleic acid, in the same buffer.

-

-

Assay Procedure:

-

In a quartz cuvette or UV-transparent 96-well plate, add the buffer and the test compound at various concentrations.

-

Add the 15-LOX enzyme and incubate for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and the IC50 value.

-

| Compound | Reported Target | IC50 (µM) |

| Nordihydroguaiaretic acid (NDGA) (Reference) | 15-LOX | ~9[18] |

| N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide | 15-LOX | 1.35[13] |

Carbonic Anhydrase (CA)

Rationale for Target Selection

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been designed as inhibitors of carbonic anhydrase (CA) with antiproliferative activity.[19] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[20] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[13][21] The N-phenylacetamide scaffold in the query compound, although lacking the sulfonamide group typical of many CA inhibitors, may still possess the potential to interact with this enzyme family.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) is a widely used method for screening CA inhibitors.[22]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of a CA isoenzyme (e.g., human CA II) in a suitable buffer (e.g., Tris-SO4, pH 7.6).

-

Prepare a solution of the substrate, p-NPA, in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer and the test compound at various concentrations.

-

Add the CA enzyme to each well.

-

Initiate the reaction by adding the p-NPA substrate.

-

The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol.

-

Monitor the increase in absorbance at 400 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and the IC50 value.

-

| Compound | Reported Target | Ki (nM) |

| Acetazolamide (Reference) | CA II | ~12 |

| Indisulam (Reference) | CA II, IX, XII | Varies |

Conclusion

The structural features of N-(2-isopropoxyphenyl)-2-phenylacetamide provide a strong foundation for a targeted investigation into its biological activities. The proposed targets—p38 MAPK, estrogen receptors, TRPM4, acetylcholinesterase, 15-lipoxygenase, and carbonic anhydrase—represent a diverse set of proteins implicated in a wide range of pathologies. The experimental protocols outlined in this guide offer a clear and robust framework for validating these potential interactions. A systematic evaluation of N-(2-isopropoxyphenyl)-2-phenylacetamide against these targets will be instrumental in elucidating its mechanism of action and paving the way for its potential development as a novel therapeutic agent.

References

- Benchchem. (n.d.). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.

- Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 8-32.

- MedchemExpress. (n.d.). 2-Phenylacetamide.

- Benchchem. (n.d.). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.

- Shureiqi, I., & Wu, Y. (2017). ALOX15 as a suppressor of inflammation and cancer: Lost in the link.

- Mard-khamis, M., et al. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian journal of basic medical sciences, 23(8), 984.

- Abdel-rahman, H. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-755.

- Shureiqi, I., & Zuo, X. (2011). 15-Lipoxygenase-1 as a tumor suppressor gene in colon cancer: Is the verdict in?. Cancer and Metastasis Reviews, 30(3-4), 481-491.

- Supuran, C. T. (2012). Carbonic anhydrase inhibitors drug design. Expert opinion on drug discovery, 7(9), 815-822.

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

- Pichake, J., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 5(10), 1103-1107.

- Weber, K. S., et al. (2021). TRPM4 in Cancer—A New Potential Drug Target. International journal of molecular sciences, 22(4), 1675.

- Beyond Pesticides. (n.d.). Propoxur.

- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews Drug discovery, 2(9), 717-726.

- Benchchem. (n.d.). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.

- O'Flaherty, J. T., & Hu, Y. (2015).

- Benchchem. (n.d.). Application Notes and Protocols for Electrophysiology Using Trpm4-IN-2.

- Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417.

- Zuo, X., & Shureiqi, I. (2011). 15-lipoxygenase-1 as a tumor suppressor gene in colon cancer: is the verdict in?. Cancer and metastasis reviews, 30(3-4), 481-491.

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2009).

- Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14109.

- Pohanka, M. (2011). Acetylcholinesterase inhibitors: a patent review (2008–present).

Sources

- 1. mdpi.com [mdpi.com]

- 2. assaygenie.com [assaygenie.com]

- 3. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. TRPM4 in Cancer-A New Potential Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Carbonic anhydrase inhibitors drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ALOX15 as a suppressor of inflammation and cancer: Lost in the link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 15-Lipoxygenase-1 as a tumor suppressor gene in colon cancer: is the verdict in? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. novusbio.com [novusbio.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Pharmacophore Modeling of N-(2-isopropoxyphenyl)-2-phenylacetamide as a Novel FAAH Inhibitor

A Senior Application Scientist's Field Guide to Hypothesis Generation, Validation, and Virtual Screening

Abstract

This technical guide provides a comprehensive, in-depth methodology for the pharmacophore modeling of N-(2-isopropoxyphenyl)-2-phenylacetamide, a compound with a scaffold suggestive of therapeutic potential. In the absence of established biological data for this specific molecule, we present a scientifically rigorous, hypothetical research project framing it as a lead compound for the inhibition of Fatty Acid Amide Hydrolase (FAAH), a well-established therapeutic target for pain, inflammation, and CNS disorders.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols required to build, validate, and apply a robust pharmacophore model. We will explore both ligand-based and structure-based approaches, emphasizing the causality behind experimental choices and the integration of self-validating systems to ensure scientific integrity.

Introduction: The Rationale and the Target

The process of bringing a new drug to market is an arduous and costly endeavor. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to streamline this process, with pharmacophore modeling being one of its most powerful and widely used techniques.[4][5] A pharmacophore is an abstract representation of the key steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target.[4][6]

Our subject, N-(2-isopropoxyphenyl)-2-phenylacetamide, possesses a phenylacetamide core, a scaffold present in various bioactive compounds. While its specific activity is uncharacterized, its structure suggests potential interaction with enzymes that process fatty acid amides. One such prime target is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that degrades endocannabinoids like anandamide.[1][2][3] Inhibiting FAAH elevates endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the adverse side effects of direct cannabinoid receptor agonists, making it a highly attractive therapeutic target.[1][2][3]

This guide will therefore use N-(2-isopropoxyphenyl)-2-phenylacetamide as a conceptual starting point to develop a pharmacophore model for FAAH inhibition.

Part 1: Ligand-Based Pharmacophore Model Development

When the structure of the target protein is unknown or when a set of diverse, active ligands is available, a ligand-based approach is the method of choice.[7][8][9] This methodology involves extracting and aligning common chemical features from a set of known active molecules to derive a predictive hypothesis.[7][10]

Protocol 1: Dataset Curation and Preparation

The quality of a ligand-based model is entirely dependent on the quality of the input data.

-

Assemble a Training Set :

-

Source : Gather a set of at least 15-20 structurally diverse, known FAAH inhibitors with high potency (e.g., IC50 or Ki < 1µM) from medicinal chemistry literature.[3][11][12]

-

Diversity : Ensure the set includes various chemical scaffolds (e.g., carbamates, α-ketoheterocycles, ureas) to build a comprehensive model.[3][11]

-

Rationale : A diverse set of active compounds helps the algorithm identify the truly essential common features, rather than those specific to a single chemical series.

-

-

Assemble a Test Set :

-

Source : Select a separate group of active and inactive compounds (decoys) that were not included in the training set. A typical ratio is 1:50 of actives to inactives.

-

Purpose : This set is crucial for external validation to assess the model's predictive power on unseen data.[13]

-

-

Ligand Preparation :

-

Standardization : Correct protonation states at physiological pH (7.4), enumerate stereoisomers, and generate low-energy 3D conformations for each ligand in the training and test sets.

-

Causality : Flexible molecules exist as an ensemble of conformations. Pre-generating a diverse set of conformers is essential because the bioactive conformation (the one adopted in the binding pocket) is often not the lowest energy state in solution.[7]

-

Protocol 2: Pharmacophore Hypothesis Generation

-

Feature Identification : Define the chemical features to be considered. Standard features include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable

-

-

Common Feature Alignment : Utilize an algorithm (e.g., HipHop, Catalyst) to identify common pharmacophoric features and their spatial arrangements that are shared among the most active compounds in the training set.[14] The algorithm aligns the conformers of the active molecules to maximize the overlap of these features.[7][8]

-

Hypothesis Scoring and Selection : The software will generate multiple pharmacophore hypotheses. These are ranked based on scoring functions that consider how well they map the active compounds while excluding inactive ones. The best hypothesis is typically one that maps all active molecules and has the highest score based on the complexity and rarity of the feature combination.

Part 2: Structure-Based Pharmacophore Model Development

When a high-resolution 3D structure of the target protein is available, a structure-based approach can be employed. This method leverages information from the protein's binding site to define key interaction points.[8][15]

Protocol 3: Protein Preparation and Binding Site Analysis

-

Structure Retrieval : Download a suitable crystal structure of human or rat FAAH with a co-crystallized inhibitor from the Protein Data Bank (PDB). For this guide, we will consider PDB ID: 2VYA , which is a humanized rat FAAH complexed with a potent inhibitor.[1][2]

-

Protein Preparation :

-

Remove water molecules that are not involved in key interactions.

-

Add hydrogen atoms and assign correct protonation states to residues.

-

Perform a constrained energy minimization to relieve any steric clashes in the crystal structure.

-

Rationale : Raw PDB files are often incomplete (e.g., missing hydrogens) and may contain artifacts from the crystallization process. This preparation step ensures a chemically correct and energetically favorable protein structure for modeling.

-

-

Interaction Hotspot Identification : Analyze the interactions between the co-crystallized ligand and the key residues in the FAAH active site. The FAAH active site contains a catalytic triad (Ser241-Ser217-Lys142) and an oxyanion hole, which are critical for its function.[11][16] Other important regions include the membrane access channel and the acyl-chain binding pocket.[16][17]

-

Pharmacophore Generation : Based on the identified interactions, generate a pharmacophore model. For example:

-

An HBA feature can be placed to interact with a backbone amide.

-

An AR feature can be defined by a pi-pi stacking interaction with a Phenylalanine or Tyrosine residue.

-